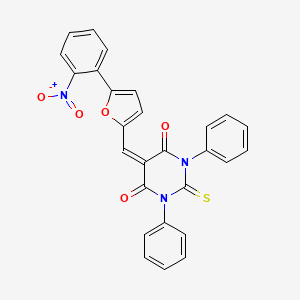
テネリグリプチン
概要
説明
テネリグリプチンは、2型糖尿病の治療に使用される医薬品である。 テネリグリプチンは、三菱田辺製薬によって開発され、2012年に日本で発売された . テネリグリプチンは、ジペプチジルペプチダーゼ-4酵素の強力な阻害に貢献するユニークなJ字型またはアンカーロックドドメイン構造で知られている .
科学的研究の応用
Teneligliptin has been extensively studied for its efficacy and safety in the treatment of type 2 diabetes mellitus. It has been shown to significantly control glycemic parameters with minimal risk of hypoglycemia and weight gain . Teneligliptin is used both as a monotherapy and as an add-on therapy with other glycemic agents .
作用機序
テネリグリプチンは、グルカゴン様ペプチド-1やグルコース依存性インスリン分泌促進ポリペプチドなどのインクレチンホルモンの分解に関与するジペプチジルペプチダーゼ-4酵素を阻害する . この酵素を阻害することにより、テネリグリプチンはこれらのインクレチンホルモンの活性レベルを高め、長持ちさせ、血糖値の改善につながる . テネリグリプチンのユニークなJ字型またはアンカーロックドドメイン構造は、ジペプチジルペプチダーゼ-4酵素の強力な阻害に貢献する .
類似の化合物との比較
類似の化合物: テネリグリプチンと類似の化合物には、ビルダグリプチン、シタグリプチン、サクサグリプチン、リナグリプチンなどの他のジペプチジルペプチダーゼ-4阻害剤が含まれる .
比較: 他のジペプチジルペプチダーゼ-4阻害剤と比較して、テネリグリプチンはグリコヘモグロビン(HbA1c)レベルの低下という点で同様の血糖値の有効性を示してきた . テネリグリプチンは、ジペプチジルペプチダーゼ-4酵素の強力な阻害に貢献するユニークなJ字型またはアンカーロックドドメイン構造を持っている . さらに、テネリグリプチンは、低血糖症や体重増加のリスクが最小限に抑えられているため、2型糖尿病の患者にとって安全で効果的な治療選択肢となっている .
準備方法
合成経路と反応条件: テネリグリプチンは、さまざまな試薬と条件を含む一連の化学反応によって合成できる。 一方法は、トルエン中のp-ニトロベンゼンスルホニルクロリドの使用を含み、これは内部温度を15°C以下に維持しながら、反応混合物にゆっくりと添加される . 別の方法は、pH 6.0のリン酸緩衝液とアセトニトリルを移動相として使用し、1.0 mL /分の流量で等容積溶出モードで行う .
工業生産方法: テネリグリプチンの工業生産には、逆相高速液体クロマトグラフィー(RP-HPLC)と超高速液体クロマトグラフィー(UPLC)とタンデム質量分析法(LC / MS / MS)などの高度な技術を使用して、化合物とその分解生成物を同定および検証する .
化学反応の分析
反応の種類: テネリグリプチンは、酸化、還元、置換反応など、さまざまなタイプの化学反応を受ける。 強制的分解研究では、テネリグリプチンは酸性、塩基性、中性(過酸化物)、光、熱条件下で分解することが示されている .
一般的な試薬と条件: テネリグリプチンを含む反応で使用される一般的な試薬には、p-ニトロベンゼンスルホニルクロリド、リン酸緩衝液、アセトニトリルなどがある . 反応は通常、制御された温度とpHレベルで行われ、化合物の安定性と有効性を確保する .
形成される主な生成物: テネリグリプチンの分解から生成される主な生成物には、375.72、354.30、310.30、214.19、155.65、138.08、および136.18などのさまざまなm / z値で観察されるさまざまなピークが含まれる .
科学研究への応用
テネリグリプチンは、2型糖尿病の治療における有効性と安全性について広く研究されてきた。 テネリグリプチンは、低血糖症や体重増加のリスクを最小限に抑えながら、血糖パラメータを大幅に制御することが示されている . テネリグリプチンは、単剤療法と他の血糖降下薬との併用療法の両方で使用される .
類似化合物との比較
Similar Compounds: Similar compounds to teneligliptin include other dipeptidyl peptidase-4 inhibitors such as vildagliptin, sitagliptin, saxagliptin, and linagliptin .
Comparison: Compared to other dipeptidyl peptidase-4 inhibitors, teneligliptin has shown similar glycemic efficacy in terms of reducing glycated hemoglobin (HbA1c) levels . teneligliptin has a unique J-shaped or anchor-locked domain structure, which contributes to its potent inhibition of the dipeptidyl peptidase-4 enzyme . Additionally, teneligliptin has been associated with minimal risk of hypoglycemia and weight gain, making it a safe and effective therapeutic option for patients with type 2 diabetes mellitus .
特性
IUPAC Name |
[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRQANOPCQRCME-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30997419 | |
| Record name | {4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30997419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
760937-92-6 | |
| Record name | Teneligliptin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=760937-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Teneligliptin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0760937926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Teneligliptin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11950 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | {4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30997419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TENELIGLIPTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28ZHI4CF9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of teneligliptin?
A1: Teneligliptin exerts its antidiabetic effect by selectively and competitively inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). [, , ] This inhibition prevents the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). [, , ]
Q2: What are the downstream effects of DPP-4 inhibition by teneligliptin?
A2: By increasing the levels of active GLP-1 and GIP, teneligliptin stimulates glucose-dependent insulin secretion from pancreatic beta cells. [, , ] This leads to improved glycemic control by reducing both fasting and postprandial blood glucose levels. [, , , ] Additionally, teneligliptin reduces glucagon secretion from pancreatic alpha cells, further contributing to glycemic control. []
Q3: Does teneligliptin affect insulin secretion in a glucose-independent manner?
A3: While teneligliptin primarily enhances glucose-dependent insulin secretion, studies have shown that it can also enhance early-phase insulin secretion, which is partially independent of glucose levels. [] This suggests a multi-faceted approach to glycemic control.
Q4: What is the molecular formula and weight of teneligliptin?
A4: The molecular formula of teneligliptin is C22H29N5O3S. It has a molecular weight of 427.56 g/mol. [, ]
Q5: Are there any specific structural features that contribute to teneligliptin's properties?
A5: Yes, teneligliptin features a unique structure characterized by five consecutive rings. [] This distinctive structure is thought to contribute to its potent and long-lasting inhibitory effect on DPP-4. []
Q6: Is there information on the material compatibility of teneligliptin for specific applications?
A6: The provided research papers primarily focus on the pharmaceutical applications of teneligliptin. Information on its compatibility with specific materials beyond pharmaceutical formulations is limited in these studies.
Q7: Does teneligliptin possess any catalytic properties?
A7: Teneligliptin functions as an enzyme inhibitor rather than a catalyst. It binds to the active site of DPP-4, preventing the enzyme from catalyzing the breakdown of incretin hormones.
Q8: Have computational chemistry approaches been used to study teneligliptin?
A8: While the provided articles don't delve deeply into computational studies, one study mentions the use of a physiologically based pharmacokinetic (PBPK) model to simulate and understand teneligliptin's pharmacokinetic properties in various populations. []
Q9: What are the SHE regulations surrounding teneligliptin's manufacturing and use?
A9: The provided research papers primarily focus on teneligliptin's efficacy and safety in a clinical setting. Information on specific SHE regulations governing its manufacturing and use is not extensively discussed.
Q10: How is teneligliptin absorbed and distributed in the body?
A13: Teneligliptin is orally administered and exhibits good absorption. [] Following absorption, it is widely distributed in the body, with higher concentrations observed in the kidneys, liver, and lungs. []
Q11: What are the primary routes of teneligliptin's metabolism and excretion?
A14: Teneligliptin is primarily metabolized in the liver by CYP3A4 and FMO3 enzymes, with teneligliptin sulfoxide being its major active metabolite. [, ] It displays a dual mode of elimination, with approximately 45% excreted in urine and 46% in feces. [] This balance in elimination pathways suggests a lower likelihood of drug interactions and a reduced need for dose adjustments in patients with renal or hepatic impairment. []
Q12: Does food intake affect the pharmacokinetics of teneligliptin?
A15: Teneligliptin can be administered once daily without regard to food intake, indicating that food does not significantly affect its pharmacokinetic profile. []
Q13: How does renal impairment affect teneligliptin's pharmacokinetics?
A16: Studies show that teneligliptin exhibits consistent pharmacokinetics in patients with varying degrees of renal impairment, including end-stage renal disease (ESRD). [, , ] This is attributed to its balanced elimination through both renal and hepatic pathways, requiring no dose adjustment in these patient populations. [, , ]
Q14: Do genetic polymorphisms influence teneligliptin's pharmacokinetics?
A17: Research indicates that polymorphisms in the FMO3 gene can affect teneligliptin's pharmacokinetics, leading to gene dosage-dependent increases in peak plasma concentration (Cmax,ss) and area under the curve (AUC). [] Polymorphisms in the CYP3A4 gene were also found to influence its pharmacokinetics, but the clinical significance of these findings requires further investigation. []
Q15: What is the efficacy of teneligliptin in preclinical models of diabetes?
A18: In several animal models of diabetes, including high-fat diet-fed and ob/ob mice, teneligliptin demonstrated significant improvements in glycemic control, including reductions in HbA1c, fasting blood glucose, and postprandial blood glucose levels. [, , ]
Q16: What is the efficacy of teneligliptin in clinical trials involving patients with T2DM?
A19: Numerous clinical trials have investigated the efficacy and safety of teneligliptin in patients with T2DM. These studies consistently demonstrate significant reductions in HbA1c (ranging from 0.8% to 1.55%) when used as monotherapy or as add-on therapy to other antidiabetic medications such as metformin, sulfonylureas, or insulin. [, , , , , , , , , , , ]
Q17: Does teneligliptin have beneficial effects beyond glycemic control?
A20: Research suggests that teneligliptin may provide additional benefits beyond glycemic control. Preclinical studies in mice have shown its potential to suppress the formation of abdominal aortic aneurysms, [] attenuate hepatic lipogenesis in non-alcoholic fatty liver disease, [] and alleviate diabetes-related cognitive impairment. []
Q18: Does cross-resistance occur between teneligliptin and other DPP-4 inhibitors?
A18: The provided research does not directly address cross-resistance between teneligliptin and other DPP-4 inhibitors. Further research is needed to determine if resistance mechanisms are shared within this drug class.
Q19: What analytical methods are commonly employed to quantify teneligliptin in biological samples?
A23: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the sensitive and specific quantification of teneligliptin and its active metabolite, teneligliptin sulfoxide, in human plasma. [] This method is particularly valuable for pharmacokinetic studies.
Q20: What other analytical techniques are utilized for teneligliptin analysis?
A24: Reverse-phase high-performance liquid chromatography (RP-HPLC) is another frequently employed technique for teneligliptin analysis. [, ] This method is often used for stability studies, degradation product identification, and impurity profiling. Additionally, UV-Visible spectrophotometry, particularly the first-order derivative method, has been explored for the simultaneous estimation of teneligliptin in combination with other drugs. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


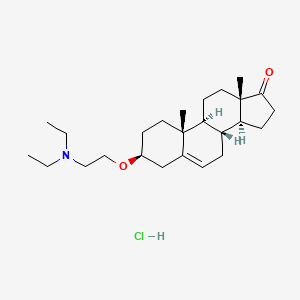

![1-[4-(1-Adamantyloxy)phenyl]piperidine](/img/structure/B1682663.png)
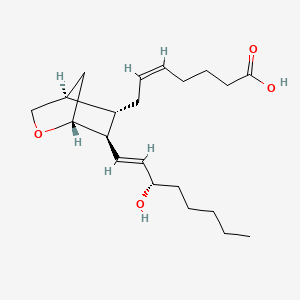
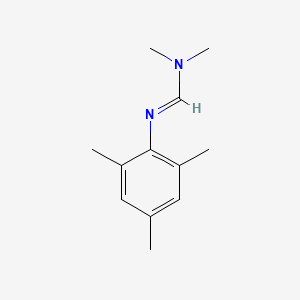



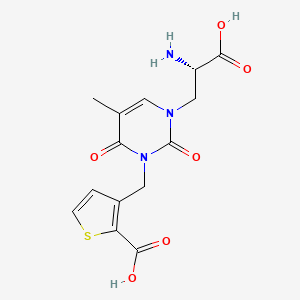
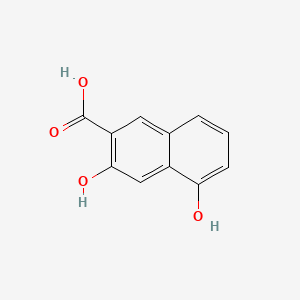
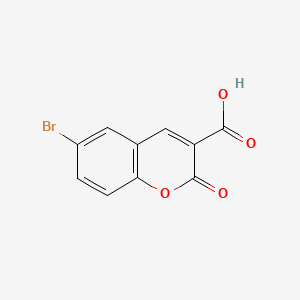

![2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid](/img/structure/B1682680.png)
